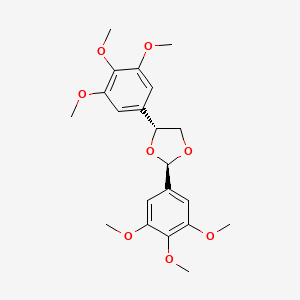![molecular formula C13H23N3O9S2 B561746 [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid CAS No. 832733-28-5](/img/structure/B561746.png)
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a powerful chelating agent . It forms stable complexes with most metal ions . This compound is a contaminant of emerging concern .
Synthesis Analysis
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol reactive iron chelator . It has a molecular weight of 429.47 and a molecular formula of C13H23N3O9S2 .Molecular Structure Analysis
The InChI of the compound isInChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) . The Canonical SMILES is CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O . Physical And Chemical Properties Analysis
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid has a molecular weight of 429.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 12 . The compound has a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass of the compound is 429.08757167 g/mol . The Topological Polar Surface Area of the compound is 215 Ų .科学的研究の応用
Soil Remediation
This compound has been used in soil remediation, particularly for the extraction of copper from contaminated soil . It has been used in different washing configurations to enhance the remediation process. The compound has shown promising results in both single-stage continuous stirred tank reactor (CSTR) and multi-stage (side feeding and counter-current) reactor configurations .
Iron Chelation
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol reactive iron chelator . This means it can bind to iron ions and form a stable complex, which can be useful in various scientific and medical applications. For instance, iron chelators are often used in the treatment of conditions that result in iron overload, such as thalassemia and other types of anemia.
Hemostatic Agent
Ethylenediamine-N,N’-diacetic acid, a related compound, has been used as a hemostatic agent . While this specific application has not been directly linked to [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, it’s possible that it could have similar uses given its structural similarities.
Industrial Use
This compound could potentially be used in specialized industrial applications . While the specific industrial uses are not detailed, the compound’s chelating properties could make it useful in a variety of settings, such as water treatment, cleaning products, and more.
作用機序
Target of Action
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, also known as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid, primarily targets metal ions in the body. It has a high affinity for iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH .
Mode of Action
This compound acts as a chelating agent, meaning it binds to metal ions to form a ring-like complex . This binding process involves the interaction of the compound with its targets, resulting in the formation of stable, water-soluble complexes. This interaction alters the chemical nature of the target ions, often rendering them less reactive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of metal ions. By binding to metal ions, the compound can prevent these ions from participating in other chemical reactions. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its ability to sequester metal ions. By binding to these ions, the compound can prevent them from participating in potentially harmful reactions. For example, it can prevent iron ions from catalyzing the production of harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid. For example, the presence of target metal ions in the environment is necessary for the compound to exert its effects. Additionally, the pH of the environment can influence the compound’s ability to form complexes with metal ions .
Safety and Hazards
将来の方向性
While there is limited information available on the future directions of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, related compounds such as EDTA have been proposed as useful agents against the development of atherosclerosis due to their ability to chelate heavy metals .
特性
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLHLAKENJGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849578 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832733-28-5 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

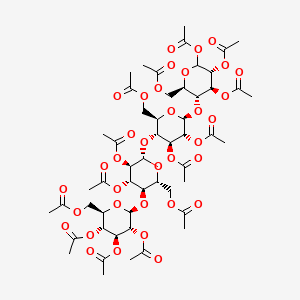
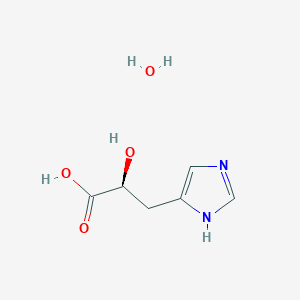
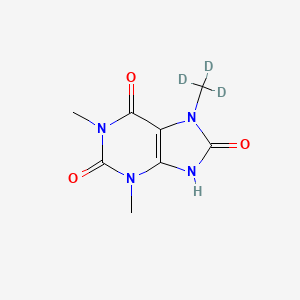


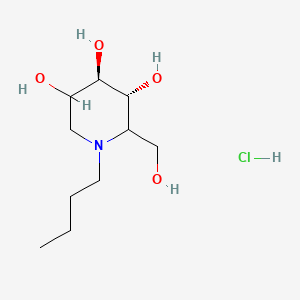
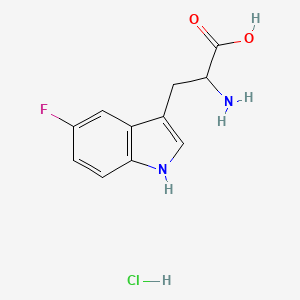
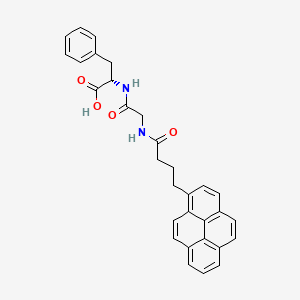
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)



![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)
